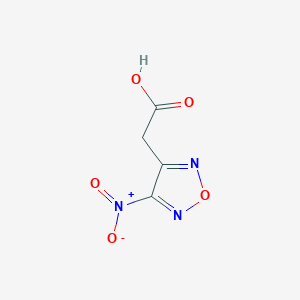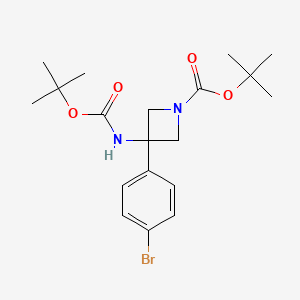
3-Bromo-1,1-dichloro-1-fluoropropane
Overview
Description
3-Bromo-1,1,1-trifluoropropane is a halogenated hydrocarbon . 1-Bromo-3-fluoropropane is an organic compound that presents as a colorless and volatile liquid, bearing a pleasant odor .
Synthesis Analysis
1-Bromo-3-chloropropane is an organohalogen compound with the formula Br(CH2)3Cl. It is a colorless liquid, produced by free-radical addition of hydrogen bromide to allyl chloride . 3-Bromo-1,1,1-trifluoropropane may be used for the synthesis of 3-(benzyloxy)-N-3,3,3-trifluoropropyl-16,17-seco-estra-1,3,5(10)-triene-16,17-imide .Molecular Structure Analysis
The molecular weight of 1-Bromo-3-fluoropropane is 140.982 . The IUPAC Standard InChI is InChI=1S/C3H6BrF/c4-2-1-3-5/h1-3H2 .Chemical Reactions Analysis
3-Bromo-1,1,1-trifluoropropane may be used for the synthesis of 3-(benzyloxy)-N-3,3,3-trifluoropropyl-16,17-seco-estra-1,3,5(10)-triene-16,17-imide .Physical And Chemical Properties Analysis
The boiling point of 1-Bromo-3-fluoropropane is 374.6 K .Scientific Research Applications
Synthesis and Radiopharmaceutical Applications
One of the prominent applications of compounds related to 3-Bromo-1,1-dichloro-1-fluoropropane is in the synthesis of radiopharmaceuticals. For instance, the synthesis of N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane ([18F]FP-β-CIT) involves a two-step reaction sequence starting from a related bromo-fluoropropane derivative. This process includes fluorination and further reactions to produce a compound used in PET imaging to study brain disorders, showcasing the compound's utility in developing diagnostic agents (R. Klok et al., 2006).
Chemical Synthesis and Material Science
In material science and chemical synthesis, derivatives of this compound have been utilized to create novel materials and intermediates. For example, the synthesis of ethyl 3-fluoroacrylate from a Tarrant–Stump acetal using a derivative of the compound illustrates its role in producing materials with potential applications in polymer science and organic coatings (C. Wakselman et al., 2000).
Environmental Studies
The compound and its related derivatives have also been investigated for their environmental impact, particularly in the context of atmospheric chemistry and the potential for ozone depletion. The study of the hydroxyl-radical-initiated oxidation mechanism of bromopropane, a related compound, provides insights into the atmospheric fate of such chemicals and their contribution to air quality and environmental health (M. Martínez-Avilés et al., 2008).
Advanced Organic Synthesis
Further, in advanced organic synthesis, the unique reactivity of halogenated compounds like this compound has been exploited for creating complex molecules. The synthesis and reactivity of pseudotetrahedral polyhaloadamantanes, which use related halogenated compounds as starting materials, demonstrate the compound's utility in constructing molecules with specific chirality and potential applications in medicinal chemistry and material science (P. Schreiner et al., 2002).
Safety and Hazards
properties
IUPAC Name |
3-bromo-1,1-dichloro-1-fluoropropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrCl2F/c4-2-1-3(5,6)7/h1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTZKWXVQJZKQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C(F)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrCl2F | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201289675 | |
| Record name | 3-Bromo-1,1-dichloro-1-fluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201289675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.87 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1978-98-9 | |
| Record name | 3-Bromo-1,1-dichloro-1-fluoropropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1978-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-1,1-dichloro-1-fluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201289675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Ethyl-1,3-dimethyl-3H-benzo[d]imidazol-1-ium tetrafluoroborate](/img/structure/B3040305.png)











